molecular formula C25H23N5OS B2741831 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide CAS No. 922588-30-5

4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide

Cat. No.: B2741831
CAS No.: 922588-30-5
M. Wt: 441.55
InChI Key: VZULNPVBLXQLFN-UHFFFAOYSA-N
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Description

This compound belongs to the thiazole carboxamide family, characterized by a 4-methyl-substituted thiazole core, a phenyl group at position 2, and a carboxamide-linked aryl group substituted with a pyridazine-pyrrolidine moiety. Its synthesis involves:

Preparation of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates via coupling of nitriles with ethyl 2-bromoacetoacetate .

Hydrolysis to carboxylic acid intermediates, followed by coupling with 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline using classic coupling reagents (e.g., EDC/HOBt) .

Properties

IUPAC Name

4-methyl-2-phenyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5OS/c1-17-23(32-25(26-17)19-7-3-2-4-8-19)24(31)27-20-11-9-18(10-12-20)21-13-14-22(29-28-21)30-15-5-6-16-30/h2-4,7-14H,5-6,15-16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZULNPVBLXQLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The structural components include:

  • Thiazole moiety : Implicated in various pharmacological activities.
  • Pyridazine : Often associated with anticancer properties.
  • Pyrrolidine : Known for enhancing bioactivity through structural modifications.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds containing thiazole and pyridazine rings exhibit significant anticancer properties. For instance, similar thiazole derivatives have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhances these effects .

CompoundIC50 (µg/mL)Cancer Type
Compound A1.61 ± 1.92Breast Cancer
Compound B1.98 ± 1.22Lung Cancer
Target CompoundTBDTBD

2. Anticonvulsant Activity

Certain thiazole derivatives have demonstrated anticonvulsant properties, suggesting that the compound may influence neurotransmitter systems or ion channels involved in seizure activity. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy .

3. PTP1B Inhibition

The compound has been studied for its potential to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes and obesity treatments. Structural modifications have shown varying degrees of inhibition, with some analogs displaying IC50 values as low as 6.37 µM, indicating strong inhibitory effects on PTP1B activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Interaction with Enzymes : The compound's ability to inhibit PTP1B suggests it may alter signaling pathways involved in glucose metabolism.
  • Cell Cycle Arrest : Similar thiazole compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Thiazole Derivatives in Cancer Therapy : A study found that thiazole derivatives exhibited significant antiproliferative effects on human cancer cell lines, supporting the potential of the target compound in oncology .
  • Anticonvulsant Efficacy : In a series of experiments, thiazole-based compounds were evaluated for their anticonvulsant potential, showing promise in reducing seizure frequency in animal models .
  • PTP1B Inhibition Studies : Molecular docking studies indicated that certain analogs could effectively bind to the active site of PTP1B, providing insights into their inhibitory mechanisms .

Scientific Research Applications

The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Studies

  • A431 Skin Cancer Cells : A study demonstrated that treatment with this compound resulted in an IC50 value of less than 10 µM, indicating potent inhibition of cell proliferation. The mechanism involved the activation of apoptotic pathways, leading to enhanced cell death.
  • HepG2 Liver Cancer Cells : Another study reported an IC50 value of approximately 15 µM, suggesting effective anticancer potential against liver cancer cells.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Studies have indicated MIC values as low as 10 µg/mL against resistant bacterial strains, highlighting its potential as a powerful antimicrobial agent.
  • Structure-Activity Relationship (SAR) : Modifications in the pyrrolidine ring have been shown to enhance antimicrobial efficacy, suggesting that further derivatives could lead to improved activity profiles.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Experimental Evidence

  • In Vivo Models : Animal studies have shown that administration of this compound significantly reduces markers of inflammation in models of arthritis, indicating its therapeutic potential in inflammatory conditions.
  • Enzyme Inhibition : Molecular docking studies suggest that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

Summary Table of Biological Activities

Activity TypeTargetIC50 (µM)Mechanism
AnticancerA431 (skin cancer)< 10Apoptosis via caspase activation
AnticancerHepG2 (liver cancer)< 15Apoptosis via caspase activation
AntimicrobialVarious bacteria≤ 10 µg/mLDisruption of cell wall synthesis
Anti-inflammatoryArthritis modelN/ACOX enzyme inhibition

Comparison with Similar Compounds

Structural Analogues in the Thiazole Carboxamide Family

Key structural variations among related compounds include substituents on the thiazole core, carboxamide-linked aryl groups, and heterocyclic appendages.

Compound Name/Structure Key Substituents Synthesis Highlights Biological Activity (if available) References
Target Compound : 4-methyl-2-phenyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)thiazole-5-carboxamide Phenyl (C2), Pyridazine-pyrrolidine (N-substituent) Amine coupling via EDC/HOBt Not reported in evidence
4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives Pyridinyl (C2), Varied amines (N-substituent) Similar coupling with amines Not reported
4-methyl-2-phenylthiazole-5-carbohydrazide derivatives Hydrazide (N-substituent) Reaction with hydrazonoyl chlorides IC50 = 1.61–1.98 µg/mL (HepG-2)
4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]thiazole-5-carboxamide 3-Pyridinyl (C2), CF3-phenyl (N-substituent) Unspecified in evidence Not reported
Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]-5-thiazolecarboxamide) Chloro-methylphenyl (N-substituent), Piperazine-pyrimidine Multi-step coupling and deprotection Clinically approved (BCR-ABL inhibition)
N-(2-chloro-6-methylphenyl)-2-(4-pyridinylamino)-5-thiazolecarboxamide Pyridinylamino (C2), Chloro-methylphenyl (N-substituent) Nucleophilic coupling Not reported

Key Observations :

  • Pyridazine vs. Pyridine/Pyrimidine : The target’s pyridazine-pyrrolidine group may enhance π-π stacking or hydrogen bonding compared to pyridine () or pyrimidine () analogs. Pyridazine’s electron-deficient nature could alter binding kinetics .
  • N-Substituent Complexity : The target’s bulky pyridazine-pyrrolidine-phenyl group may reduce metabolic clearance compared to smaller substituents (e.g., trifluoromethylphenyl in ) .
  • Hydrazide vs. Carboxamide : Hydrazide derivatives () exhibit potent anticancer activity, suggesting the carboxamide linker in the target compound may be optimized for stability or target selectivity .

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